molecular formula C9H9NO2 B1295605 4-Methoxybenzyl isocyanate CAS No. 56651-60-6

4-Methoxybenzyl isocyanate

Cat. No.: B1295605
CAS No.: 56651-60-6
M. Wt: 163.17 g/mol
InChI Key: QRBHVARIMDDOOV-UHFFFAOYSA-N
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Description

4-Methoxybenzyl isocyanate, also known as p-methoxybenzyl isocyanate, is an organic compound with the molecular formula CH₃OC₆H₄CH₂NCO. It is an organic building block containing an isocyanate group. This compound is used in various chemical syntheses and has applications in multiple fields, including chemistry and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxybenzyl isocyanate can be synthesized through several methods. One common method involves the reaction of 4-methoxybenzylamine with phosgene or its derivatives. The reaction typically proceeds under controlled conditions to ensure the safe handling of phosgene, which is highly toxic. The general reaction is as follows:

CH3OC6H4CH2NH2+COCl2CH3OC6H4CH2NCO+2HCl\text{CH}_3\text{OC}_6\text{H}_4\text{CH}_2\text{NH}_2 + \text{COCl}_2 \rightarrow \text{CH}_3\text{OC}_6\text{H}_4\text{CH}_2\text{NCO} + 2\text{HCl} CH3​OC6​H4​CH2​NH2​+COCl2​→CH3​OC6​H4​CH2​NCO+2HCl

Another method involves the use of triphosgene as a safer alternative to phosgene. The reaction conditions are similar, with the reaction being carried out in an inert solvent such as dichloromethane at low temperatures .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure precise control over reaction conditions and to minimize the risks associated with handling toxic reagents. The use of automated systems allows for the efficient and safe production of this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

4-Methoxybenzyl isocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxybenzyl isocyanate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of urea-based drugs.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methoxybenzyl isocyanate primarily involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, leading to the formation of stable covalent bonds. This reactivity is exploited in various chemical syntheses and modifications of biomolecules. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxybenzyl isocyanate is unique due to the presence of both the methoxy group and the isocyanate group. The methoxy group can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable building block in organic synthesis, offering different reactivity patterns compared to its analogs .

Properties

IUPAC Name

1-(isocyanatomethyl)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-12-9-4-2-8(3-5-9)6-10-7-11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBHVARIMDDOOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50205220
Record name Isocyanic acid, p-methoxybenzyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50205220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56651-60-6
Record name Isocyanic acid, p-methoxybenzyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056651606
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isocyanic acid, p-methoxybenzyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50205220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(isocyanatomethyl)-4-methoxybenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Methoxybenzyl isocyanate
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4-Methoxybenzyl isocyanate
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4-Methoxybenzyl isocyanate
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4-Methoxybenzyl isocyanate
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4-Methoxybenzyl isocyanate

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